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Ulipristal Acetate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Ulipristal Acetate	
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An In-depth Review of the Selective Progesterone Receptor Modulator (SPRM)

Introduction

Ulipristal Acetate (UPA) is a potent, orally active selective progesterone receptor modulator (SPRM) with significant applications in reproductive health, primarily for emergency contraception and the management of uterine fibroids.[1] As a derivative of 19-norprogesterone, UPA exhibits a unique pharmacological profile, acting as a mixed progesterone agonist/antagonist depending on the target tissue and the hormonal environment. [2][3] This tissue-selective activity allows for targeted therapeutic effects while potentially minimizing unwanted side effects associated with broad-spectrum hormonal agents. This technical guide provides a comprehensive overview of Ulipristal Acetate for researchers, scientists, and drug development professionals, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the experimental protocols used in its characterization.

Mechanism of Action

Ulipristal Acetate exerts its effects by binding with high affinity to the progesterone receptor (PR), where it can elicit agonist, antagonist, or partial agonist/antagonist responses.[2] This selective modulation of the PR is the foundation of its therapeutic utility. In the context of emergency contraception, UPA's primary mechanism is the inhibition or delay of ovulation by



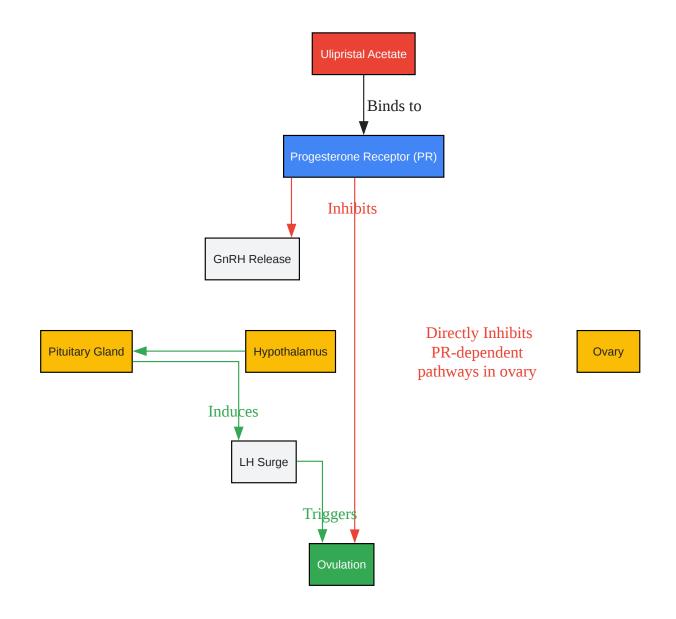
suppressing the luteinizing hormone (LH) surge.[1] For the treatment of uterine fibroids, UPA's antagonistic effects on the progesterone receptor in leiomyoma cells inhibit cell proliferation and induce apoptosis, leading to a reduction in fibroid volume.

Signaling Pathways

Ulipristal Acetate's interaction with the progesterone receptor initiates a cascade of molecular events that modulate gene expression. Key signaling pathways affected by UPA include:

Progesterone Receptor-Dependent Ovulation Pathway: UPA's antagonist activity at the
progesterone receptor in the hypothalamus and pituitary, as well as directly within the ovary,
blocks the normal signaling cascade required for follicular rupture and ovulation.[4][5][6][7][8]
 This is a critical mechanism for its use as an emergency contraceptive.



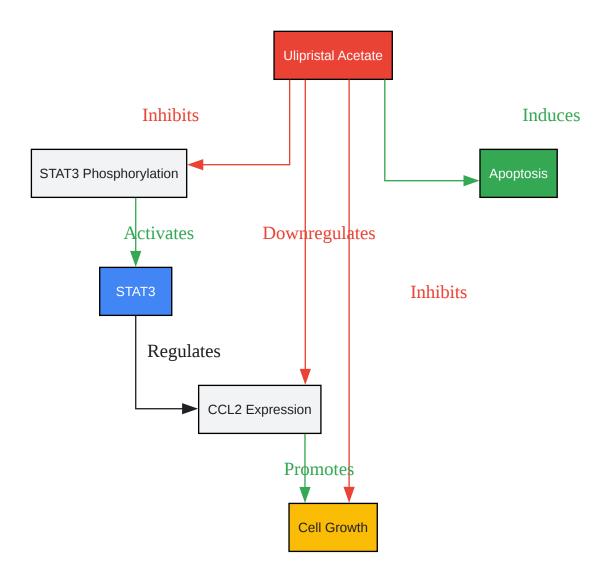


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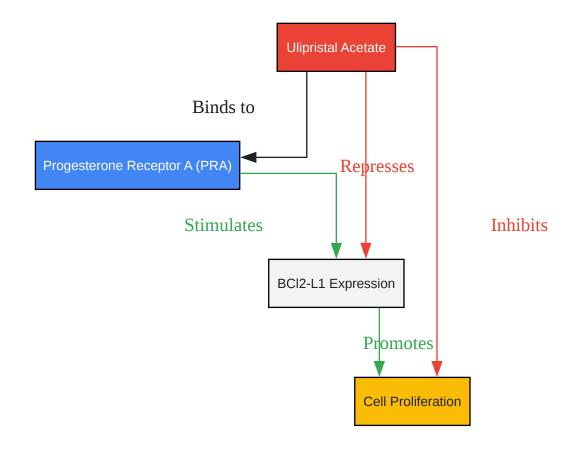
Caption: UPA's Inhibition of the Ovulation Pathway.

 STAT3/CCL2 Signaling Pathway in Uterine Sarcoma: In uterine sarcoma cells, UPA has been shown to inhibit the STAT3/CCL2 signaling pathway, leading to decreased cell growth and induction of apoptosis. This suggests a potential therapeutic application beyond benign conditions.[9][10][11][12]

















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